![molecular formula C14H10FN3O4S B2895893 (Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1007052-48-3](/img/structure/B2895893.png)
(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The isoxazole ring is an electron-rich azole with an oxygen atom next to the nitrogen . The benzo[d]thiazol ring is another important part of the structure. Unfortunately, the specific 3D structure of this compound is not available in the sources I found.Scientific Research Applications
Cancer Research
Isoxazole-5-carbonyl derivatives have been identified as potential agents in cancer treatment. The isoxazole moiety can react with other compounds to form derivatives that may inhibit cancer cell growth . The presence of the 4-fluoro-2-(1,2-oxazole-5-carbonylimino) group in the compound could be explored for its anticancer properties, particularly in designing new chemotherapeutic agents.
Neurological and Psychiatric Disorders
Compounds containing the isoxazole-5-carbonyl group have shown promise in the treatment of neurological and psychiatric illnesses . The compound’s structure could be utilized to synthesize new molecules with potential applications in neuropharmacology, targeting conditions such as depression, anxiety, and schizophrenia.
Antimicrobial Activity
Oxazole derivatives are known for their antimicrobial properties. The compound could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics .
Anti-inflammatory Applications
The anti-inflammatory potential of oxazole derivatives makes them candidates for the development of new anti-inflammatory drugs. The compound’s specific structure could be studied to understand its interaction with inflammatory pathways .
Antidiabetic Research
Oxazole derivatives have been associated with antidiabetic effects. Research into the compound’s application could contribute to the discovery of novel antidiabetic medications, possibly acting as insulin sensitizers or secretagogues .
Antitubercular Agents
The structural motif of oxazole has been utilized in the synthesis of compounds with antitubercular activity. The compound could be part of studies aimed at combating tuberculosis, especially drug-resistant strains .
properties
IUPAC Name |
methyl 2-[4-fluoro-2-(1,2-oxazole-5-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S/c1-21-11(19)7-18-12-8(15)3-2-4-10(12)23-14(18)17-13(20)9-5-6-16-22-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOBSDYQOIRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=NO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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